Spectroscopic Profile of 2-Hydroxyxanthone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-hydroxyxanthone** (2-hydroxy-9H-xanthen-9-one), a significant organic compound belonging to the xanthone class of molecules. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of xanthone-based compounds.

Chemical Structure and Properties

Molecular Formula: C13H8O3[1]

• Molecular Weight: 212.20 g/mol [1]

Appearance: Solid[1]

Melting Point: 241 - 241.5 °C[1]

Spectroscopic Data

The following sections detail the key spectroscopic data for **2-hydroxyxanthone**, presented in a structured format for clarity and comparative analysis.



Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified ¹H and ¹³C NMR dataset for **2-hydroxyxanthone** was not found in the immediate search, a 1977 study by Finnegan and Merkel reported recording the NMR spectrum of **2-hydroxyxanthone**[2]. Further investigation of this specific publication is recommended to obtain the precise chemical shifts and coupling constants. For illustrative purposes and based on the analysis of related hydroxyxanthone derivatives, the expected spectral features are discussed below.

Table 1: Predicted ¹H NMR Spectral Data for **2-Hydroxyxanthone**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.0 - 7.2	d	~2.5
H-3	7.2 - 7.4	dd	~8.5, 2.5
H-4	7.8 - 8.0	d	~8.5
H-5	7.5 - 7.7	m	
H-6	7.3 - 7.5	m	-
H-7	7.6 - 7.8	m	-
H-8	8.1 - 8.3	dd	~8.0, 1.5
2-OH	9.0 - 10.0	s (broad)	

Note: These are predicted values based on the general chemical shift ranges for aromatic protons in hydroxyxanthones and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Hydroxyxanthone**



Carbon	Predicted Chemical Shift (δ, ppm)
C-1	~105
C-2	~160
C-3	~115
C-4	~125
C-4a	~155
C-5	~122
C-6	~127
C-7	~124
C-8	~118
C-8a	~121
C-9	~176
C-9a	~150
C-10a	~116

Note: These are predicted values. The PubChem database indicates a ¹³C NMR spectrum was acquired on a Jeol FX-60 instrument, but the specific data is not publicly available in the database.[1]

Infrared (IR) Spectroscopy

The IR spectrum of **2-hydroxyxanthone** exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is a compilation from studies on various hydroxyxanthone derivatives.

Table 3: Key IR Absorption Bands for 2-Hydroxyxanthone



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3450 - 3200	O-H stretch (hydroxyl group)	Strong, Broad
1650 - 1610	C=O stretch (γ-pyrone)	Strong
1600 - 1450	C=C stretch (aromatic)	Medium to Strong
1300 - 1200	C-O-C stretch (ether linkage)	Strong
1200 - 1000	C-O stretch (hydroxyl group)	Medium

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of **2-hydroxyxanthone**. The molecular ion peak ([M]+) is expected at m/z 212, corresponding to the molecular weight of the compound.

Table 4: Mass Spectrometry Data for 2-Hydroxyxanthone

m/z	Relative Intensity	Interpretation
212	High	Molecular Ion ([M]+)[1]
213	Moderate	[M+1] ⁺ isotope peak[1]
184	Moderate	[M - CO] ⁺ [1]
155	Low	Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of hydroxyxanthones, based on methods reported in the literature for similar compounds.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., JEOL 500 MHz or similar).
- Sample Preparation: The **2-hydroxyxanthone** sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).



Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

 Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used for one-dimensional spectra. For more detailed structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu FTIR-8201 PC or similar).
- Sample Preparation: The solid 2-hydroxyxanthone sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.

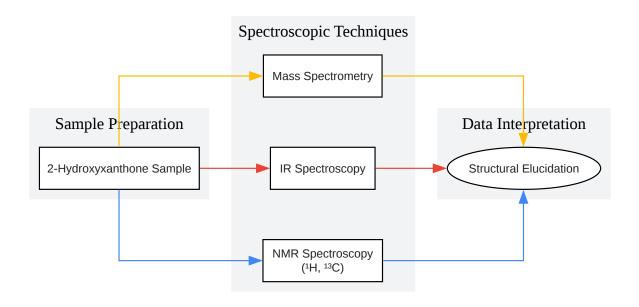
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Shimadzu-QP 2010S or similar).
- Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.
- Ionization: Electron Impact (EI) is a common ionization method for this type of compound, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
- Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating the mass spectrum.

Visualizations Workflow for Spectroscopic Analysis



The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-hydroxyxanthone**.

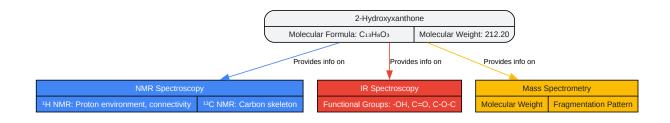


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General workflow for the spectroscopic analysis of **2-hydroxyxanthone**.

Relationship between Spectroscopic Data and Molecular Structure

This diagram shows how different spectroscopic techniques provide complementary information to determine the structure of **2-hydroxyxanthone**.



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Relationship between spectroscopic data and the molecular structure of 2-hydroxyxanthone.

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References

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- 2. NMR solvent shift data for methoxylated xanthones PubMed [pubmed.ncbi.nlm.nih.gov]
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